molecular formula C11H22N2O B12051296 1-Isovaleryl-4-(methylamino)piperidine

1-Isovaleryl-4-(methylamino)piperidine

Cat. No.: B12051296
M. Wt: 198.31 g/mol
InChI Key: LHQHRQATYLUJLM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Isovaleryl-4-(methylamino)piperidine involves several steps, typically starting with the preparation of the piperidine ring. The synthetic routes often include the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Isovaleryl Group: This step involves the acylation of the piperidine ring with isovaleryl chloride under basic conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Isovaleryl-4-(methylamino)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom. Common reagents include alkyl halides and sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isovaleryl-4-(methylamino)piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isovaleryl-4-(methylamino)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Isovaleryl-4-(methylamino)piperidine can be compared with other similar compounds, such as:

Each of these compounds has unique characteristics that can be leveraged for specific applications, highlighting the versatility and importance of piperidine derivatives in scientific research.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-methyl-1-[4-(methylamino)piperidin-1-yl]butan-1-one

InChI

InChI=1S/C11H22N2O/c1-9(2)8-11(14)13-6-4-10(12-3)5-7-13/h9-10,12H,4-8H2,1-3H3

InChI Key

LHQHRQATYLUJLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)NC

Origin of Product

United States

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